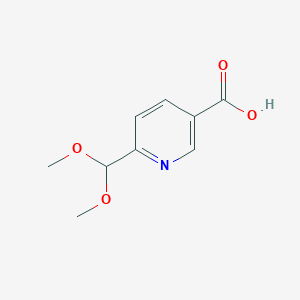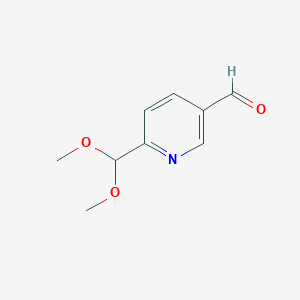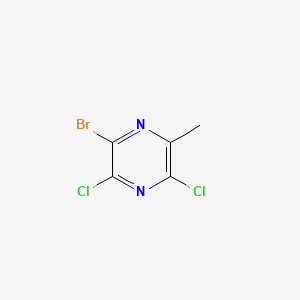![molecular formula C13H23BO3Si B8205018 (4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid CAS No. 412343-22-7](/img/structure/B8205018.png)
(4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid
Übersicht
Beschreibung
(4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl(dimethyl)silyl ether and a methyl group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The phenol derivative is first protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The tert-butyl(dimethyl)silyl ether can be deprotected under acidic conditions to yield the free phenol.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic acid group.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of potential drug candidates.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The primary mechanism of action for (4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The tert-butyl(dimethyl)silyl group serves as a protecting group, preventing unwanted side reactions during the synthesis.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the tert-butyl(dimethyl)silyl ether and methyl group, making it less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the tert-butyl(dimethyl)silyl ether, affecting its reactivity and solubility.
(4-Methylphenyl)boronic Acid: Similar structure but without the silyl ether, leading to different reactivity and protection requirements.
Uniqueness: The presence of the tert-butyl(dimethyl)silyl ether in (4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid provides steric protection and influences the compound’s reactivity, making it particularly useful in selective organic transformations.
Eigenschaften
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPGXXQQDBHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148867 | |
| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412343-22-7 | |
| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412343-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (2R,4R)-4-(methanesulfonyloxy)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8204963.png)
![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)

![benzyl N-[1-(3-aminophenyl)ethyl]carbamate](/img/structure/B8205001.png)


![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8205013.png)



